Cas no 1448062-80-3 (3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine)

3-Bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine is a heterocyclic compound featuring a pyridine core substituted with a bromo group and a piperidinyloxy linker connected to a benzoyl-imidazole moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of both imidazole and pyridine rings enhances its ability to participate in hydrogen bonding and coordination interactions, which may be advantageous in drug design. The bromo substituent offers a reactive site for further functionalization, enabling diverse derivatization pathways. Its well-defined scaffold makes it suitable for structure-activity relationship studies in pharmaceutical research.
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine structure
1448062-80-3 structure
Product name:3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine
CAS No:1448062-80-3
MF:C21H21BrN4O2
Molecular Weight:441.321043729782
CID:5366180

3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine 化学的及び物理的性質

名前と識別子

    • [4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
    • 3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine
    • インチ: 1S/C21H21BrN4O2/c22-19-2-1-9-24-20(19)28-18-7-11-26(12-8-18)21(27)17-5-3-16(4-6-17)14-25-13-10-23-15-25/h1-6,9-10,13,15,18H,7-8,11-12,14H2
    • InChIKey: LKXVMAAMOFQFDJ-UHFFFAOYSA-N
    • SMILES: C(N1CCC(OC2=NC=CC=C2Br)CC1)(C1=CC=C(CN2C=NC=C2)C=C1)=O

3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6359-4800-5mg
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine
1448062-80-3
5mg
$103.5 2023-09-09
Life Chemicals
F6359-4800-2mg
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine
1448062-80-3
2mg
$88.5 2023-09-09
Life Chemicals
F6359-4800-15mg
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine
1448062-80-3
15mg
$133.5 2023-09-09
Life Chemicals
F6359-4800-25mg
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine
1448062-80-3
25mg
$163.5 2023-09-09
Life Chemicals
F6359-4800-3mg
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine
1448062-80-3
3mg
$94.5 2023-09-09
Life Chemicals
F6359-4800-20mg
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine
1448062-80-3
20mg
$148.5 2023-09-09
Life Chemicals
F6359-4800-10mg
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine
1448062-80-3
10mg
$118.5 2023-09-09
Life Chemicals
F6359-4800-10μmol
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine
1448062-80-3
10μmol
$103.5 2023-09-09
Life Chemicals
F6359-4800-20μmol
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine
1448062-80-3
20μmol
$118.5 2023-09-09
Life Chemicals
F6359-4800-4mg
3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine
1448062-80-3
4mg
$99.0 2023-09-09

3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine 関連文献

3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridineに関する追加情報

Introduction to 3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine and Its Significance in Modern Chemical Research

The compound with the CAS number 1448062-80-3, specifically 3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine, represents a fascinating molecule in the realm of pharmaceutical and chemical research. This compound, characterized by its intricate structure, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of multiple functional groups, including bromine, piperidine, imidazole, and benzoyl moieties, makes it a versatile scaffold for further derivatization and exploration.

In recent years, the pharmaceutical industry has seen a surge in the development of molecules that incorporate heterocyclic structures, such as imidazole and piperidine, due to their well-documented biological activity. The benzoyl group further enhances its potential by serving as a linker or modifying group that can influence both the solubility and reactivity of the molecule. The bromine atom at the 3-position of the pyridine ring adds another layer of utility, providing a handle for further chemical transformations via cross-coupling reactions.

One of the most compelling aspects of 3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine is its potential as a building block for more complex drug candidates. Researchers have been exploring its utility in the synthesis of kinase inhibitors, which are crucial in targeting various cancers and inflammatory diseases. The combination of a pyridine core with a piperidine and imidazole moiety creates a favorable pharmacophore for interacting with protein targets. Specifically, the benzoyl-piperidine segment has shown promise in modulating enzyme activity by occupying specific binding pockets.

Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry. Imidazole-based compounds are known for their ability to interact with metal ions and biological enzymes, making them valuable in therapeutic applications. The presence of an imidazole ring in 3-bromo-2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine not only enhances its binding affinity but also contributes to its overall bioactivity. This has led to investigations into its potential as an anti-inflammatory agent, leveraging its ability to modulate cytokine production and immune responses.

The bromine substituent on the pyridine ring is particularly noteworthy for its role in enabling palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures and have been widely used in both academic research and industrial drug development. For instance, Suzuki-Miyaura and Buchwald-Hartwig couplings can be employed to introduce various aryl or heteroaryl groups, thereby expanding the structural diversity of derivatives derived from this compound.

Moreover, the 4-[(1H-imidazol-1-yl)methyl]benzoyl segment of the molecule is another key feature that contributes to its pharmacological potential. This group has been extensively studied for its ability to interact with biological targets such as receptors and ion channels. By serving as a pharmacophore, it can modulate signaling pathways involved in diseases such as neurodegeneration and cardiovascular disorders. The benzoyl moiety itself is known to enhance metabolic stability and oral bioavailability, making it an attractive feature for drug candidates.

In terms of synthetic applications, 3-bromo-2-[(1-{4-[(1H-imidazol-1-ylmethyl)benzoyl}piperidin-4-yloxy)]pyridine has been utilized as an intermediate in multi-step syntheses targeting various therapeutic areas. For example, researchers have employed this compound to develop novel antiviral agents by incorporating additional functional groups that can interact with viral proteases or polymerases. The flexibility provided by the piperidine ring allows for modifications that can fine-tune binding properties, making it a valuable tool in structure-based drug design.

The significance of this compound is further underscored by its presence in several patents and scientific literature focusing on medicinal chemistry innovations. Researchers have leveraged its unique structure to develop lead compounds that exhibit potent activity against a range of diseases. The ability to modify specific parts of the molecule while retaining its core pharmacological properties makes it an invaluable asset in drug discovery programs.

Looking ahead, the future prospects for 3-bromo-2-[(1-{(1H-imidazol-l-yllmethyl)benzoyl}piperidin-l-oxy)]pyridine are promising, particularly as new synthetic methodologies continue to emerge. Advances in computational chemistry and machine learning are expected to accelerate the discovery of novel derivatives with enhanced pharmacological profiles. Additionally, interdisciplinary approaches combining organic synthesis with bioinformatics will likely uncover new applications for this compound in precision medicine.

In conclusion,3-bromo-Z{(I - {(I H - imldazol - l - yllmethyl)benzolyI}piperrdin - l - yloxy)]pyridine (CAS no 1448062 - 80 - 3) stands out as a versatile and multifaceted compound with significant implications for pharmaceutical research. Its intricate structure offers numerous opportunities for further exploration, particularly in developing targeted therapies for complex diseases. As scientific understanding progresses,this molecule will undoubtedly continue to play a crucial role in advancing both academic research and industrial applications.

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